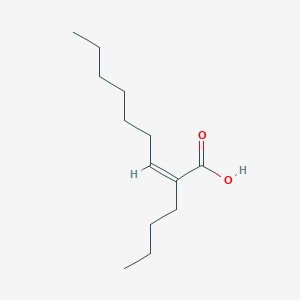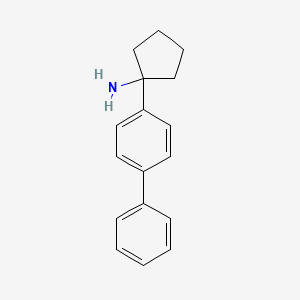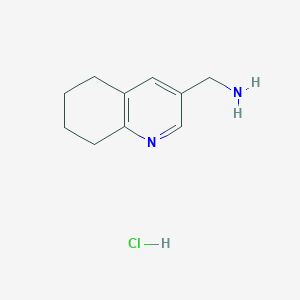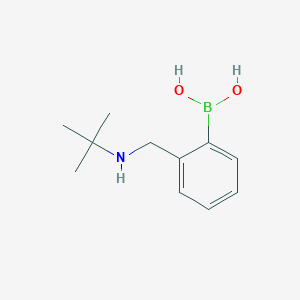
(Z)-2-butyl-non-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-Butylnon-2-enoic acid is an organic compound characterized by the presence of a double bond in the second position of a nonanoic acid chain, with a butyl group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Butylnon-2-enoic acid typically involves the use of alkenes and carboxylic acids as starting materials. One common method is the hydroformylation of 1-octene to produce 2-butylheptanal, followed by oxidation to form 2-butylheptanoic acid. The final step involves the dehydration of 2-butylheptanoic acid to yield (2Z)-2-Butylnon-2-enoic acid .
Industrial Production Methods
Industrial production of (2Z)-2-Butylnon-2-enoic acid often employs catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum in the hydroformylation and oxidation steps is common. Additionally, the dehydration process may involve the use of acid catalysts to facilitate the removal of water and formation of the double bond .
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-Butylnon-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond can yield the corresponding saturated carboxylic acid.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is typical.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions to form various derivatives.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated carboxylic acids
Substitution: Esters, amides, acid chlorides
Aplicaciones Científicas De Investigación
(2Z)-2-Butylnon-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (2Z)-2-Butylnon-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The double bond and carboxyl group play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-Butylnon-2-enoic acid: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
2-Butyloctanoic acid: A saturated analog with similar chain length but lacking the double bond.
2-Butylhexanoic acid: A shorter-chain analog with similar structural features.
Uniqueness
(2Z)-2-Butylnon-2-enoic acid is unique due to its specific Z-configuration, which influences its chemical reactivity and biological activity. The presence of the double bond and the butyl group in the second position provides distinct steric and electronic properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H24O2 |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
(Z)-2-butylnon-2-enoic acid |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-8-9-11-12(13(14)15)10-6-4-2/h11H,3-10H2,1-2H3,(H,14,15)/b12-11- |
Clave InChI |
CXTVRNXWFCMITL-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCC/C=C(/CCCC)\C(=O)O |
SMILES canónico |
CCCCCCC=C(CCCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11742030.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11742038.png)
![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B11742039.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742041.png)


![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11742064.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742097.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742110.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11742117.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11742123.png)
